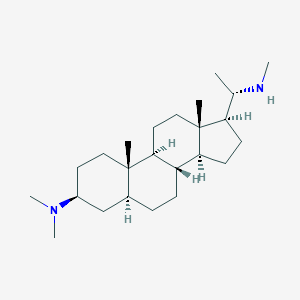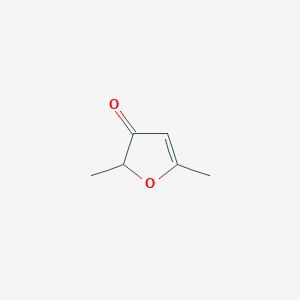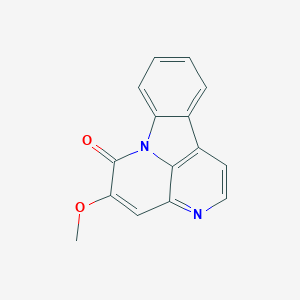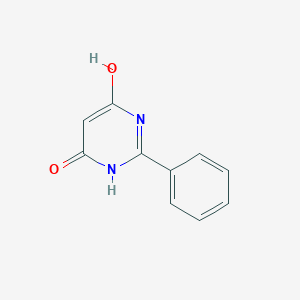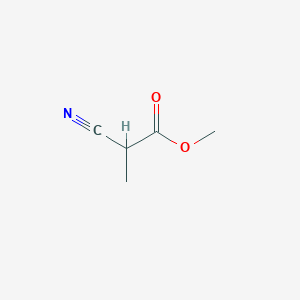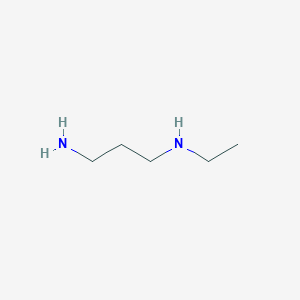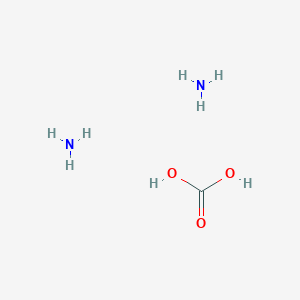
碳酸铵
描述
Synthesis Analysis
Ammonium carbonate is synthesized through several chemical processes, often involving the reaction of ammonia with carbon dioxide or the use of ammonium salts as precursors in various chemical reactions. For example, ammonium carbonate acts as a precipitating agent in the synthesis of LiNi0.5Mn1.5O4 materials, demonstrating its utility in producing materials with precise feed ratios and high levels of crystallinity without traditional washing methods (Sun et al., 2011). Additionally, silica-supported ammonium hydrogen carbonate has been identified as an efficient reagent for the one-pot synthesis of 1-aminophosphonates from aldehydes, showcasing its role in facilitating easy, rapid, and high-yielding reactions (Kaboudin & Rahmani, 2003).
Molecular Structure Analysis
The molecular structure of ammonium carbonate comprises ammonium ions (NH4+) and carbonate ions (CO3^2-), which play critical roles in its chemical behavior and reactions. While specific studies on the molecular structure analysis were not directly found, understanding the ionic nature and structure of ammonium carbonate is essential for comprehending its reactivity and interaction with other compounds in synthesis processes.
Chemical Reactions and Properties
Ammonium carbonate participates in a variety of chemical reactions, including the synthesis of cyclic carbonates from olefins and CO2, where it acts alongside catalytic systems to facilitate the reaction process (Chen et al., 2011). It also serves as a catalyst in the synthesis of glycerol carbonate from transesterification processes, emphasizing its role in catalyzing reactions under specific conditions without additional solvents or co-catalysts (Elhaj et al., 2019).
Physical Properties Analysis
Ammonium carbonate's physical properties, such as its crystalline form, solubility in water, and decomposition into ammonia, carbon dioxide, and water upon heating, are crucial for its application in various chemical syntheses and industrial processes. The specific physical properties analysis was not highlighted in the reviewed literature, but these characteristics are foundational to its functionality in chemical reactions.
Chemical Properties Analysis
The chemical properties of ammonium carbonate, including its reactivity with acids to produce carbon dioxide gas, its use as a leavening agent due to this decomposition reaction, and its role as a buffering agent, are essential for many chemical synthesis processes and applications. For instance, its decomposition into ammonia and CO2 is exploited in the production of lactulose from cheese whey, offering an environmentally friendly catalyst alternative for such reactions (Seo et al., 2016).
科学研究应用
发酵剂
碳酸铵被广泛用作烘焙中的发酵剂。 它在加热时会迅速分解为氨气和二氧化碳,使其适用于 lebkuchen、饼干和平面饼干 .
闻香盐
由于其释放氨气的能力,碳酸铵被用于闻香盐。 浓烈的氨气味可以帮助唤醒或刺激昏倒或感到晕眩的人 .
有机气凝胶的生产
碳酸铵用作 RF 气凝胶制备的催化剂,从而导致没有金属杂质的有机气凝胶。 这与传统的催化剂(如碳酸钠)形成对比 .
分析实验室试剂
在分析实验室中,碳酸铵用作试剂。 虽然具体的应用可能有所不同,但它通常在各种化学反应和过程中起着至关重要的作用 .
橡胶材料的制造
碳酸铵用于橡胶材料的制造。 它发挥的具体作用可能取决于橡胶的类型和制造过程 .
土壤的碳源
碳酸铵的一个有趣应用是将其用作土壤的碳源。 当施用到土壤中时,它会解离成 NH4+ 和 HCO3−,两者都会影响二氧化碳的封存 .
酪蛋白胶生产
碳酸铵用于酪蛋白胶的生产。 酪蛋白胶是一种由酪蛋白制成的粘合剂,酪蛋白是牛奶中的一种蛋白质 .
灭火剂
碳酸铵用于生产灭火剂。 这些化合物旨在抑制、扑灭或防止火灾蔓延 .
作用机制
Target of Action
Ammonium carbonate, an ammonium salt of carbonic acid, is composed of ammonium cations [NH4]+ and carbonate anions CO2− 3 . It is primarily used as an expectorant, which helps in the treatment of cough and phlegm . The primary targets of ammonium carbonate are therefore the mucus membranes in the respiratory tract.
Biochemical Pathways
Ammonium carbonate participates in various biochemical pathways. It readily degrades to gaseous ammonia and carbon dioxide upon heating . In the Bucherer-Bergs reaction, the formed imine is attacked by the isocyanide to form the aminonitrile. Nucleophilic addition of aminonitrile to CO2 leads to cyano-carbamic acid, which undergoes an intramolecular ring closing to 5-imino-oxazolidin-2-one .
Pharmacokinetics
It is known that ammonium carbonate is highly soluble in water , which may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of ammonium carbonate’s action is the relief of cough and phlegm. It achieves this by stimulating the production and clearance of sputum in the airway . In baking, it releases carbon dioxide gas when heated, causing dough or batter to rise, resulting in lighter and fluffier baked goods .
Action Environment
The action of ammonium carbonate is influenced by environmental factors. It readily decomposes to gaseous ammonia and carbon dioxide upon heating . It is also sensitive to moisture and air, and can decompose at high temperatures, releasing ammonia and carbon dioxide gases . Therefore, the efficacy and stability of ammonium carbonate are highly dependent on the environmental conditions, including temperature and humidity .
安全和危害
未来方向
The global market for ammonium carbonate is projected to witness steady growth, with a forecasted Compound Annual Growth Rate (CAGR) of 5.2% throughout the forecast period, culminating in a valuation of US$ 1.1 billion by 2032 . This growth trajectory underscores the increasing utilization and demand for ammonium carbonate across various industries .
属性
IUPAC Name |
diazanium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKQVKDSMLBJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2CO3, CH8N2O3 | |
| Record name | ammonium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-29-2 (unspecified ammonium salt) | |
| Record name | Ammonium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5047457 | |
| Record name | Ammonium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing., Dry Powder; Liquid, White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide, Colorless crystals or white powder with strong ammonia odor; [CAMEO] | |
| Record name | AMMONIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | AMMONIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ammonium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, 100g/100 g water at 15 °C, Slowly soluble in 4 parts water | |
| Record name | AMMONIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | AMMONIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Impurities |
Ammonium carbamate is an impurity of commercial ammonium carbonate. | |
| Record name | AMMONIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystalline powder, Colorless, hard, translucent, crystal masses, white cubes or powder | |
CAS RN |
506-87-6, 8013-59-0, 10361-29-2, 8000-73-5 | |
| Record name | AMMONIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirit of ammonia, aromatic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15926 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ammonium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8000-73-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C (decomposes) | |
| Record name | AMMONIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some interesting applications of ammonium carbonate in pest control?
A1: Ammonium carbonate shows promise as an attractant for certain insect pests, offering a potential alternative to traditional insecticides. Research suggests that it is more effective than traditional lures, such as the Trece Supercharger, in attracting walnut husk flies. [] This opens up possibilities for developing attract-and-kill devices that could offer a more sustainable and environmentally friendly approach to pest management. []
Q2: Can ammonium carbonate be used to modify materials?
A2: Yes, ammonium carbonate can be used to modify the surface properties of materials. For example, it was used in conjunction with low-temperature plasma treatment to modify polyvinylidene fluoride (PVDF) membranes. [] This treatment increased the surface roughness and hydrophilicity of the membrane, potentially improving its performance in applications such as membrane bioreactors. []
Q3: How is ammonium carbonate used in the synthesis of lithium carbonate?
A3: Ammonium carbonate can act as a precipitant in the preparation of lithium carbonate from lithium-bearing sulfate solutions. This method offers an alternative to the conventional sodium carbonate precipitation method and allows for the recovery of valuable byproducts like ammonium sulfate. [] This approach has the potential to reduce production costs and offer a more sustainable production route. []
Q4: How stable is ammonium carbonate in solution, and what factors affect its stability?
A5: Ammonium carbonate solutions are known to be unstable and decompose over time, producing ammonia and carbon dioxide. [] This decomposition is accelerated by factors such as heat, exposure to air, and the presence of certain solvents like acetone. [] When mixed with acetone, ammonium carbonate solutions were found to produce amminic and pyrimidinic compounds within days. []
Q5: Does ammonium carbonate possess any catalytic activity?
A7: While not a traditional catalyst, ammonium carbonate can influence reaction rates. For example, it showed significant catalytic activity in accelerating the dyestuff formation rate in oxidative hair dyes, particularly in the initial stages of the process. []
Q6: Can ammonium carbonate be used in NOx reduction processes?
A8: Yes, ammonium carbonate shows potential as a NOx reducing agent in combustion processes. Research indicates that it can achieve significant NOx reduction (up to 78%) at temperatures around 1025°C. [] This suggests its potential applicability in controlling NOx emissions from various combustion sources. []
Q7: Have there been any computational studies on ammonium carbonate?
A7: While the provided research focuses primarily on experimental aspects, computational chemistry could offer valuable insights into ammonium carbonate's properties and reactivity. For example, molecular dynamics simulations could be used to study the decomposition of ammonium carbonate in various solvents or to investigate its interactions with different materials at a molecular level.
Q8: How does the structure of ammonium carbonate relate to its activity as an insect attractant?
A10: While the provided research doesn't explicitly address SAR for ammonium carbonate, it highlights the importance of the ammonium moiety in attracting certain insects. [, ] Further research comparing the attractancy of different ammonium salts with varying counterions could provide valuable insights into the structural features crucial for attracting specific insect species.
Q9: How can the stability of ammonium carbonate solutions be improved?
A9: While not directly addressed in the provided research, strategies to improve the stability of ammonium carbonate solutions could involve storing them at low temperatures, in airtight containers, and avoiding contact with air and moisture.
Q10: What are some alternatives to ammonium carbonate in specific applications?
A10: The choice of alternatives depends on the specific application. For example:
- Leaching Agent: Sodium carbonate or sodium bicarbonate could be alternatives in leaching applications. [, , ]
- Insect Attractant: Other ammonium salts, such as ammonium acetate or ammonium chloride, have shown potential as insect attractants. [, ]
- NOx Reduction: Ammonia (NH3) is a commonly used reducing agent in SNCR processes and could be considered. []
Q11: How can ammonium carbonate be managed responsibly to minimize environmental impact?
A11: Responsible management includes:
Q12: What are some valuable resources for researchers working with ammonium carbonate?
A12: Useful resources include:
Q13: How has the use of ammonium carbonate evolved over time?
A13: Ammonium carbonate has a long history of use, dating back centuries. It was traditionally used as a leavening agent in baking and continues to find applications in various fields, including:
Q14: What are some examples of cross-disciplinary applications of ammonium carbonate?
A14: Ammonium carbonate's diverse properties make it relevant across various disciplines:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





